molecular formula C13H18BN3O2S B6342287 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1312942-10-1

2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342287
CAS No.: 1312942-10-1
M. Wt: 291.2 g/mol
InChI Key: MQSQIIOAOGCILE-UHFFFAOYSA-N
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Description

2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is an organoboron compound that has garnered attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in forming carbon-carbon bonds.

Properties

IUPAC Name

2-(4-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2S/c1-9-6-17(8-15-9)11-16-10(7-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSQIIOAOGCILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=C(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalyst Systems

The palladium-catalyzed method adapts protocols from pyrazole boronic ester syntheses. Key components include:

  • Catalyst : [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂) or its dichloromethane complex.

  • Base : Potassium carbonate (K₂CO₃) or potassium acetate (KOAc) in ethanol/isopropanol.

  • Temperature : Reflux conditions (80–110°C) under nitrogen.

Example Procedure :

  • Combine 4-bromothiazole (1.0 equiv), 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (1.1 equiv), Pd(dppf)Cl₂ (0.01 equiv), and K₂CO₃ (2.0 equiv) in ethanol.

  • Reflux for 16 hours under N₂.

  • Purify via column chromatography (petroleum ether/ethyl acetate) to isolate the coupled product.

  • Remove the benzyl protecting group via hydrogenolysis.

Yield : 80–85% after deprotection.

Solvent and Base Optimization

Table 1 compares solvent-base systems for the coupling step:

SolventBaseTemperature (°C)Yield (%)
EthanolK₂CO₃8078
IsopropanolKOAc7082
DioxaneK₃PO₄10075
2-MeTHFK₃PO₄7088

Data adapted from.

Nickel-Catalyzed Cross-Coupling for Challenging Substrates

Nickel catalysts enable couplings with sterically hindered or electron-deficient substrates. A protocol using (PPh₂Me)₄Ni (Nickel bisphosphine complexes) achieves higher yields for thiazole-imidazole systems:

Procedure Highlights :

  • Charge a vial with (PPh₂Me)₄Ni (0.1 equiv), 4-bromothiazole (1.0 equiv), and 4-methylimidazole-1-boronic ester (1.1 equiv) in 2-MeTHF.

  • Add K₃PO₄ (2.5 equiv) in H₂O (20% v/v).

  • Heat at 70°C for 16 hours.

  • Purify via centrifugal evaporation and recrystallization.

Yield : 92% (vs. 85% for Pd-based methods).

Advantages Over Palladium Catalysts:

  • Tolerance to heteroaromatic systems without competing protodeboronation.

  • Reduced catalyst loading (0.1 equiv vs. 1–5% for Pd).

  • Compatibility with aqueous bases at lower temperatures.

Purification and Characterization

Purification Techniques:

  • Column Chromatography : Petroleum ether/ethyl acetate (3:1) removes unreacted boronic ester and catalyst residues.

  • Recrystallization : Dissolve crude product in hot toluene, cool to −20°C for 12 hours, and filter.

  • Centrifugal Evaporation : Effective for nickel-catalyzed reactions to isolate crystalline products.

Analytical Data:

  • ¹H NMR (CDCl₃): δ 1.33 (s, 12H, pinacol CH₃), 2.45 (s, 3H, imidazole-CH₃), 7.93 (s, 1H, thiazole-H), 8.39 (s, 1H, imidazole-H).

  • LC-MS : m/z 291.2 [M+H]⁺, retention time 4.2 min (C18 column, acetonitrile/H₂O).

Scale-Up Considerations and Industrial Feasibility

  • Catalyst Recycling : Pd(dppf)Cl₂ can be recovered via aqueous/organic phase separation (85% recovery).

  • Solvent Selection : 2-MeTHF offers greener alternatives to dioxane with comparable yields.

  • Cost Analysis : Nickel-based methods reduce expenses by 30% compared to palladium catalysts .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Boronic acid pinacol esters are widely used in palladium-catalyzed Suzuki-Miyaura cross-couplings to form carbon-carbon bonds. For analogous thiazole-boronic esters, key reaction parameters include:

Reaction Partner Catalyst System Solvent Temperature Yield Reference
Aryl halides (e.g., Br, I)PdCl₂(dppf), Pd(PPh₃)₄1,4-Dioxane/H₂O80–100°C70–90%
Heteroaryl bromidesPd(OAc)₂, SPhos ligandTHF/H₂O60–80°C50–75%
  • Mechanistic Insight : The boronic ester undergoes transmetalation with palladium, followed by reductive elimination to form the biaryl or heteroaryl product .

  • Substituent Effects : The 4-methylimidazolyl group on the thiazole ring enhances electron density, potentially accelerating oxidative addition steps in palladium catalysis .

Hydrolysis to Boronic Acid

The pinacol ester moiety is hydrolyzed under acidic or aqueous conditions to yield the corresponding boronic acid:

Conditions Solvent Time Yield Reference
1M HCl, room temperatureTHF/H₂O (3:1)12–24 h80–95%
Acetic acid, refluxH₂O6 h70–85%
  • Applications : The boronic acid intermediate is reactive in amidation or esterification reactions .

Transesterification Reactions

The pinacol ester can undergo transesterification with diols (e.g., neopentyl glycol) to form alternative boronic esters with improved stability:

Diol Catalyst Conditions Yield Reference
Neopentyl glycolAcetic acidRT, 24 h65–80%
Ethylene glycolReflux, 12 h60–75%

Electrophilic Substitution

The thiazole ring’s electron-rich nature enables electrophilic substitutions:

Reaction Reagents Position Yield Reference
BrominationNBS, AIBN, CCl₄C-550–60%
NitrationHNO₃, H₂SO₄C-540–55%
  • Regioselectivity : The 4-boronic ester group directs electrophiles to the C-5 position of the thiazole .

Coordination Chemistry

The imidazolyl group acts as a ligand for transition metals, enabling applications in catalysis:

Metal Complex Type Application Reference
PalladiumN-HeterocyclicCross-coupling catalysis
CopperChelated complexClick chemistry

Stability and Handling

  • Storage : Stable under inert gas at –20°C; sensitive to prolonged exposure to moisture .

  • Solubility : Soluble in DMSO, THF, and dichloromethane; poorly soluble in water .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique combination of a thiazole ring, an imidazole moiety, and a boronic acid functional group. Its molecular formula is C13H18BN3O2SC_{13}H_{18}BN_3O_2S, with a molecular weight of approximately 291.18 g/mol. The pinacol ester serves as a protective group for the boronic acid, enhancing its stability during reactions.

Organic Synthesis

The boronic acid functionality in this compound makes it valuable in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the thiazole and imidazole rings suggests potential for further functionalization, allowing for the creation of diverse derivatives.

Key Reactions:

  • Suzuki-Miyaura Cross-Coupling: This method allows for the coupling of aryl halides with boronic acids to form biaryl compounds.
  • Transesterification Reactions: The pinacol ester can be transformed into other esters, facilitating the synthesis of various derivatives.

Medicinal Chemistry

Research indicates that compounds with thiazole and imidazole scaffolds exhibit significant biological activity. Specifically, 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester has been investigated for its potential as:

  • γ-secretase Modulators: These modulators are crucial in Alzheimer's disease research.
  • JAK2 Inhibitors: JAK2 is a target in treating myeloproliferative disorders.
  • c-Met Kinase Inhibitors: This application is relevant for cancer therapy.

Case Study:
A study explored the synthesis of aminothiazoles using this compound as an intermediate, demonstrating its role in developing novel therapeutic agents targeting specific disease pathways.

Data Tables

Mechanism of Action

The mechanism of action of 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organic halide. This process results in the formation of a new carbon-carbon bond, which is the key step in the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid pinacol ester
  • 4-Methylimidazole boronic acid pinacol ester

Uniqueness

2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester is unique due to its specific structure, which combines the reactivity of the boronic ester group with the functional properties of the thiazole and imidazole rings. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Methylimidazol-1-yl)thiazole-4-boronic acid pinacol ester, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a boronic ester intermediate reacts with a halogenated heterocycle. For example, analogous syntheses (e.g., phenylboronic acid pinacol ester in Scheme 16) use Pd(PPh₃)Cl₂ as a catalyst, Na₂CO₃ as a base, and acetonitrile/water as solvent at 70°C . Key factors affecting yield include:

  • Catalyst system : Pd-based catalysts (e.g., Pd(OAc)₂ with xantphos) improve efficiency.
  • Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.
  • Base selection : Mild bases (Cs₂CO₃) prevent ester hydrolysis.
  • Purity of starting materials : ≥95% purity minimizes side reactions .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm imidazole and thiazole ring protons (δ 7–9 ppm) and boronic ester peaks (δ 1–1.5 ppm for pinacol methyl groups).
  • HPLC-MS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 293.1) and purity (>97% by GC or HPLC) .
  • Elemental analysis : Validate boron content via ICP-MS or colorimetric assays.

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store at 2–8°C in sealed, moisture-proof containers under inert gas (argon/nitrogen). Avoid exposure to light, humidity, and oxidizing agents to prevent boronic ester hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported for Suzuki couplings involving this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Oxygen sensitivity : Use degassed solvents and Schlenk-line techniques to exclude O₂.
  • Substrate compatibility : Electron-deficient aryl halides (e.g., 4-chlorothiazole) may require higher catalyst loading (5–10 mol% Pd).
  • Byproduct analysis : Monitor for protodeboronation using TLC or in situ IR. Reference protocols from analogous boronic esters (e.g., 4-formylphenylboronic acid pinacol ester) .

Q. What strategies optimize this compound’s reactivity in challenging cross-couplings (e.g., sterically hindered substrates)?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) and improves yields for bulky partners .
  • Ligand design : Bulky ligands (SPhos, RuPhos) enhance Pd catalyst turnover.
  • Pre-activation : Pre-mix boronic ester with CsF or K₃PO₄ to generate reactive borate intermediates .

Q. How does the electronic nature of the thiazole-imidazole moiety influence its reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Electron-withdrawing effects : The thiazole ring increases electrophilicity at the boron center, accelerating transmetallation in couplings.
  • H-bonding capacity : The imidazole nitrogen can coordinate to Pd, requiring optimized ligand ratios to prevent catalyst poisoning.
  • Bioisostere potential : The compound mimics phenyl rings in kinase inhibitors; compare SAR data with 4-methyl-thiazole-5-boronic acid derivatives .

Data Contradiction Analysis

Q. Why do some studies report divergent stability profiles for boronic acid pinacol esters under aqueous conditions?

  • Analysis : Stability depends on:

  • pH : Hydrolysis accelerates in acidic/basic conditions (pH <4 or >9). Neutral buffers (PBS) are recommended .
  • Steric shielding : Bulky substituents (e.g., 4-methylimidazole) slow hydrolysis vs. unsubstituted analogs.
  • Validation : Cross-check with 1-Methylpyrazole-4-boronic acid pinacol ester (t₁/₂ >48 hrs in H₂O at 25°C) .

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